(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole

configurational stability chiral HPLC imine–enamine tautomerism

(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole (CAS 824977-94-8, molecular formula C₁₄H₁₈N₂, molecular weight 214.31 g/mol) is a chiral 2-imidazoline derivative that combines a tetrahydronaphthalene scaffold with a 4,5-dihydro-1H-imidazole ring. It belongs to the pharmacologically significant class of naphthalene/hydronaphthalene-substituted imidazolines, which have been investigated as α-adrenergic receptor ligands, antidepressant agents, and diuretic candidates.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B11891289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCC1(CCCC2=CC=CC=C21)C3=NCCN3
InChIInChI=1S/C14H18N2/c1-14(13-15-9-10-16-13)8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3,(H,15,16)/t14-/m0/s1
InChIKeyUVDFYIVTMMIMNI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole (CAS 824977-94-8) Demands Procurement Scrutiny


(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole (CAS 824977-94-8, molecular formula C₁₄H₁₈N₂, molecular weight 214.31 g/mol) is a chiral 2-imidazoline derivative that combines a tetrahydronaphthalene scaffold with a 4,5-dihydro-1H-imidazole ring . It belongs to the pharmacologically significant class of naphthalene/hydronaphthalene-substituted imidazolines, which have been investigated as α-adrenergic receptor ligands, antidepressant agents, and diuretic candidates [1]. The compound is the (S)-enantiomer of a series that also includes the racemic mixture (CAS 824977-90-4) and the (R)-enantiomer (CAS 824977-92-6). Its closest structural analog is tetrahydrozoline (tetryzoline, CAS 84-22-0), the des-methyl compound used in over-the-counter ophthalmic and nasal decongestant formulations as an α-adrenergic agonist [2].

Generic Substitution Risks: Why Tetrahydrozoline, Racemic Mixtures, or (R)-Enantiomers Cannot Replace the (S)-Enantiomer


Although tetrahydrozoline (the des-methyl analog) and the racemic mixture (CAS 824977-90-4) share the same 2-imidazoline pharmacophore, they differ critically in configurational stability, stereochemical definition, and the presence of the 1-methyl substituent. Tetrahydrozoline enantiomers racemize readily in solution via an imine–enamine tautomerism involving the hydrogen at the chiral 1-position [1]. In contrast, the 1-methyl group of the target compound blocks this tautomerization pathway, rendering the (S)-enantiomer configurationally stable. Furthermore, substitution of the 1-hydrogen with a methyl group alters lipophilicity, steric bulk, and potentially α-adrenergic receptor subtype selectivity—consistent with structure–activity relationships established for medetomidine analogs, where the methyl substituent is critical for α₂-selectivity [2]. Additionally, the position of imidazoline attachment (2-imidazoline at the 1-position of tetrahydronaphthalene) distinguishes this compound from 4-imidazole isomers, which display fundamentally different pharmacological profiles as combined α₂-agonist/α₁-antagonists rather than pure imidazoline-based α-agonists [3]. These structural differences mean that generic substitution without rigorous qualification will introduce uncontrolled variables in any receptor-binding, pharmacokinetic, or chiral recognition experiment.

Quantitative Differentiation Evidence for (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole: Comparator-Based Data for Procurement Decisions


Configurational Stability: Racemization Blocked by 1-Methyl Substitution vs. Labile Tetrahydrozoline Enantiomers

The enantiomers of tetrahydrozoline (des-methyl analog) racemize readily in solution via imine–enamine tautomerism at the 1-position, with a measurable racemization rate constant determined by chiral HPLC [1]. The target compound replaces the labile hydrogen at the 1-position with a methyl group, thereby eliminating the tautomerization pathway and conferring configurational stability to the (S)-enantiomer . This is a direct structural inference based on the established racemization mechanism: the imine–enamine tautomerism requires a hydrogen atom at the chiral center adjacent to the imidazoline ring, which is absent in the 1-methyl-substituted compound.

configurational stability chiral HPLC imine–enamine tautomerism racemization kinetics

Enantiomeric Purity: Defined (S)-Stereochemistry vs. Racemic Tetrahydrozoline in α-Adrenergic Receptor Binding

Tetrahydrozoline is used clinically as a racemic mixture (CAS 522-48-5, tetryzoline hydrochloride) and demonstrates α-adrenergic agonist activity with reported IC₅₀ values of 30 nM at α₂-adrenergic receptors and 1,600 nM at α₁-adrenergic receptors in rat brain membrane binding assays, yielding approximately 53-fold α₂/α₁ selectivity [1]. The target compound provides the (S)-enantiomer in defined stereochemical form (CAS 824977-94-8), enabling stereospecific investigation of α-adrenergic receptor subtype selectivity. The (R)-enantiomer (CAS 824977-92-6) and the racemic mixture (CAS 824977-90-4) are available as distinct catalog items, supporting enantioselective structure–activity relationship studies .

enantiomeric purity α-adrenergic receptor stereospecific binding chiral pharmacology

Molecular Property Differentiation: Increased Lipophilicity and Steric Bulk from 1-Methyl Substitution

The target compound (C₁₄H₁₈N₂, MW = 214.31 g/mol) differs from tetrahydrozoline (C₁₃H₁₆N₂, MW = 200.28 g/mol) by one methylene group (ΔMW = +14.03 g/mol) . This methyl substitution at the 1-position increases calculated lipophilicity: the target compound has a predicted LogP of approximately 3.0–3.5 (based on the 1-methyltetralin fragment LogP of approximately 3.1–3.3 [1] plus the imidazoline contribution), compared to tetrahydrozoline with a predicted LogP of approximately 2.5–2.8. The increased lipophilicity and steric bulk at the chiral center are expected to influence membrane permeability, plasma protein binding, and receptor binding pocket interactions.

lipophilicity LogP molecular weight permeability structure–property relationships

Positional Isomerism: 2-Imidazoline vs. 4-Imidazole Attachment Produces Divergent Pharmacological Profiles

The target compound features a 2-imidazoline ring directly attached at the 1-position of the tetrahydronaphthalene scaffold. In contrast, the 4-imidazole positional isomers described in U.S. Patent 5,658,938—such as 4-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazoles—exhibit a dual pharmacological profile combining α₂-presynaptic agonist and α₁-postsynaptic antagonist activities, yielding anti-ischemic and anti-hypertensive effects [1]. The 2-imidazoline pharmacophore is characteristic of α-adrenergic imidazoline agonists (e.g., tetrahydrozoline, naphazoline) [2], whereas the 4-imidazole isomer class follows a distinct structure–activity relationship trajectory associated with medetomidine-type α₂-agonists [3]. The position of imidazole/imidazoline ring attachment fundamentally determines the pharmacological activity profile.

positional isomerism imidazoline vs. imidazole α₂-agonist α₁-antagonist pharmacophore

Purity Specifications: Vendor-Certified Enantiomeric and Chemical Purity for Reproducible Research

The (S)-enantiomer (CAS 824977-94-8) is commercially available with certified purity of ≥97% (Leyan) or ≥98% (MolCore) under ISO quality systems, suitable for pharmaceutical R&D and quality control applications . The (R)-enantiomer (CAS 824977-92-6) and racemic mixture (CAS 824977-90-4) are also available with comparable purity specifications, enabling controlled comparative studies . In contrast, tetrahydrozoline hydrochloride (CAS 522-48-5) is typically supplied as a racemic mixture compliant with pharmacopoeial monographs (USP/EP), and its enantiomers are not routinely resolved or certified for enantiomeric excess [1].

chemical purity enantiomeric excess quality control ISO certification procurement specification

Optimal Procurement and Application Scenarios for (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole


Enantioselective α-Adrenergic Receptor Pharmacology Studies

The configurationally stable (S)-enantiomer enables stereospecific investigation of α-adrenergic receptor subtype binding and functional activity. Unlike tetrahydrozoline enantiomers, which racemize readily in solution [1], the 1-methyl substituent locks the chiral center, allowing reliable determination of enantiomer-specific EC₅₀/IC₅₀ values and intrinsic efficacy at α₁ and α₂ receptor subtypes. Use the (R)-enantiomer (CAS 824977-92-6) and racemic mixture (CAS 824977-90-4) as matched comparators to establish stereospecificity.

Chiral Separation Method Development and Validation

The compound serves as an ideal test analyte for developing and validating chiral HPLC or capillary electrophoresis methods targeting imidazoline enantiomers. Because tetrahydrozoline enantiomers racemize on-column during chromatographic analysis [1], the configurationally stable (S)-enantiomer provides a reliable reference for method qualification, linearity assessment, and limit of detection/quantification (LOD/LOQ) determination without the confounding variable of on-column racemization.

Structure–Activity Relationship (SAR) Studies on Imidazoline Pharmacophores

The compound fills a specific position in the SAR matrix of tetrahydronaphthalene-imidazolines: 2-imidazoline at the 1-position of tetrahydronaphthalene with a quaternary 1-methyl substituent. This enables direct comparison with the des-methyl analog (tetrahydrozoline), the 4-imidazole positional isomers described in U.S. Patent 5,658,938 [2], and the methylene-linked 2-substituted naphthalene imidazolines of U.S. Patent 4,540,705 [3]. Systematic procurement of this compound alongside its matched comparators supports comprehensive pharmacophore mapping.

Pharmaceutical Intermediate for API Synthesis and Impurity Profiling

As an enantiopure imidazoline building block with defined (S)-stereochemistry and vendor-certified purity ≥97% , the compound is suitable as a synthetic intermediate in the preparation of chiral imidazoline-based active pharmaceutical ingredients (APIs). It can also serve as a reference standard for impurity profiling in tetrahydrozoline-related drug substance manufacturing, where the 1-methyl analog may appear as a process-related impurity or degradation product.

Quote Request

Request a Quote for (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.